![molecular formula C9H17NO3 B14009534 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 5291-31-6](/img/structure/B14009534.png)
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)-1-azabicyclo[222]octan-3-ol is a bicyclic compound with a unique structure that includes a nitrogen atom and two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the bicyclic structure with the nitrogen atom incorporated.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced nitrogen-containing rings.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets through its hydroxymethyl groups and nitrogen atom. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Similar structure but lacks the nitrogen atom and hydroxymethyl groups.
Bicyclo[1.1.1]pentane: Another bicyclic compound with different ring strain and properties.
Cubane: A highly strained bicyclic compound with unique properties.
Uniqueness
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of the nitrogen atom and hydroxymethyl groups, which provide additional reactivity and potential for various applications .
Properties
CAS No. |
5291-31-6 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C9H17NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7-8,11-13H,1-6H2 |
InChI Key |
DUCZTSWDCHMOFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
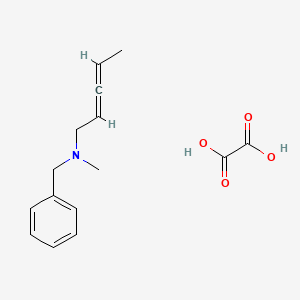
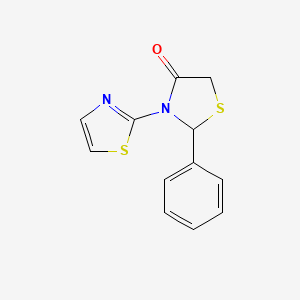
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
![2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid](/img/structure/B14009483.png)
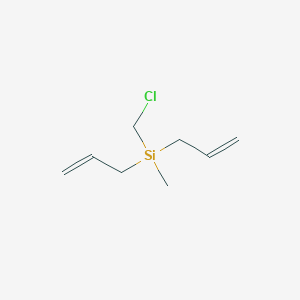
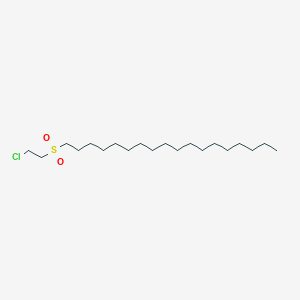
![1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14009493.png)
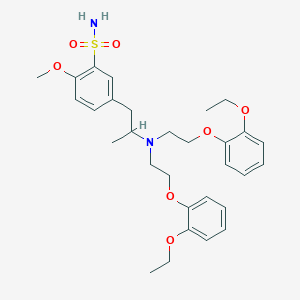
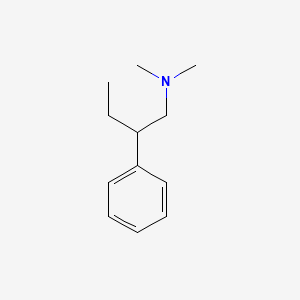
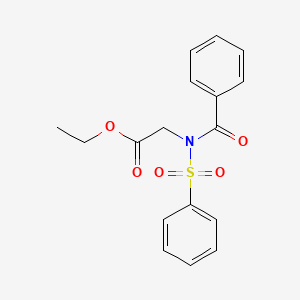
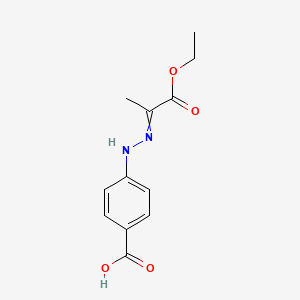
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)
